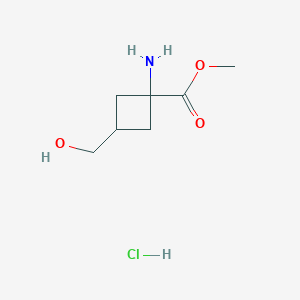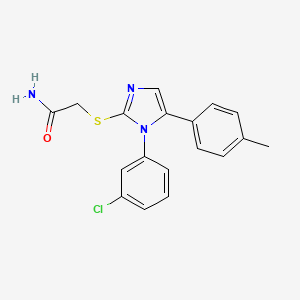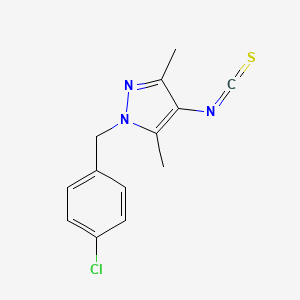
1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-chloro-benzyl group, an isothiocyanate group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,5-dimethyl-1H-pyrazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Isothiocyanate Group: The final step involves the introduction of the isothiocyanate group. This can be achieved by reacting the intermediate compound with thiophosgene (CSCl2) or by using a more environmentally friendly reagent such as potassium thiocyanate (KSCN) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates, respectively.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. Typical conditions include room temperature or mild heating in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The isothiocyanate group is known for its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications. Compounds with similar structures have shown promise as pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical products. Its unique structure allows for the creation of specialized polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior. For example, it may induce apoptosis in cancer cells by disrupting key regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole: Lacks the isothiocyanate group, resulting in different reactivity and biological activity.
1-(4-Methyl-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Similar structure but with a methyl group instead of a chloro group, leading to variations in chemical properties.
1-(4-Bromo-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole:
Uniqueness
1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the isothiocyanate and 4-chloro-benzyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-3-5-12(14)6-4-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFNBNLDYTSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

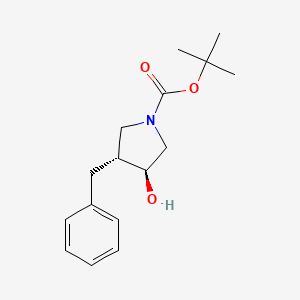
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2720933.png)
![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)
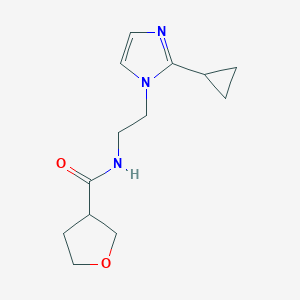
![tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2720939.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2720942.png)
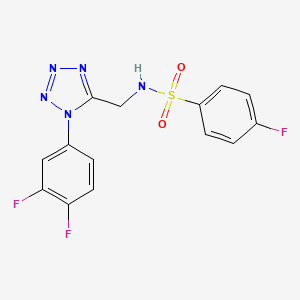
![N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720944.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2720947.png)
